15(S)-HETE Ethanolamide

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

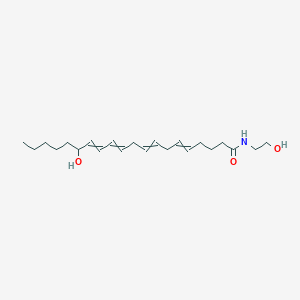

C22H37NO3 |

|---|---|

Molekulargewicht |

363.5 g/mol |

IUPAC-Name |

15-hydroxy-N-(2-hydroxyethyl)icosa-5,8,11,13-tetraenamide |

InChI |

InChI=1S/C22H37NO3/c1-2-3-13-16-21(25)17-14-11-9-7-5-4-6-8-10-12-15-18-22(26)23-19-20-24/h4-5,8-11,14,17,21,24-25H,2-3,6-7,12-13,15-16,18-20H2,1H3,(H,23,26) |

InChI-Schlüssel |

XZQKRCUYLKDPEK-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCC(C=CC=CCC=CCC=CCCCC(=O)NCCO)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Biosynthesis of 15(S)-HETE Ethanolamide from Anandamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anandamide (N-arachidonoylethanolamine, AEA), a primary endocannabinoid, is a vital signaling molecule in numerous physiological processes. Its biological activity is tightly regulated by a complex network of metabolic enzymes. Beyond the well-characterized hydrolytic pathway mediated by fatty acid amide hydrolase (FAAH), oxidative metabolism of anandamide gives rise to a family of bioactive lipids with unique properties. This technical guide focuses on a specific oxidative route: the biosynthesis of 15(S)-hydroxyeicosatetraenoic acid ethanolamide (15(S)-HETE-EA) from anandamide, a reaction catalyzed by 15-lipoxygenase (15-LOX). This pathway generates a novel signaling molecule and represents a significant branch of endocannabinoid metabolism with potential implications in inflammation, pain, and cancer.

The Core Biosynthetic Pathway

The conversion of anandamide to 15(S)-HETE-EA is a two-step process primarily mediated by 15-lipoxygenase (15-LOX), a non-heme iron-containing enzyme.[1]

-

Oxygenation: 15-LOX abstracts a hydrogen atom from the carbon-13 of anandamide, leading to the insertion of molecular oxygen at carbon-15. This enzymatic reaction forms the unstable intermediate, 15(S)-hydroperoxyeicosatetraenoic acid ethanolamide (15(S)-HpETE-EA).

-

Reduction: The hydroperoxy group of 15(S)-HpETE-EA is subsequently reduced to a hydroxyl group, yielding the stable end-product, 15(S)-HETE-EA. This reduction can occur spontaneously or be facilitated by cellular peroxidases, such as glutathione peroxidases.

While 15-LOX is the principal enzyme, other oxidative enzymes like cyclooxygenase-2 (COX-2) and cytochrome P450 (P450) can also metabolize anandamide, leading to a diverse array of oxygenated derivatives.[2][3] However, the specific formation of the 15(S)-hydroxy derivative is characteristic of the 15-LOX pathway.

Quantitative Data

The following table summarizes the available quantitative data for the interaction of 15-lipoxygenase with anandamide.

| Enzyme | Substrate | Parameter | Value | Reference |

| Human 15-Lipoxygenase (hALOX15) | Anandamide | Km | 108 µM | [4] |

| Soybean 15-Lipoxygenase | Anandamide | Product Distribution | 15(S)-HpETE-EA (95%), 11(S)-HpETE-EA (5%) | [2] |

Note: Further quantitative data, such as Vmax and catalytic efficiency (kcat/Km), for the conversion of anandamide to 15(S)-HETE-EA by various 15-LOX isoforms are areas of ongoing research.

Signaling Pathways and Logical Relationships

The biosynthesis of 15(S)-HETE-EA from anandamide is a key step in a broader metabolic and signaling network.

References

- 1. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]

- 2. With anandamide as substrate plant 5-lipoxygenases behave like 11-lipoxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Metabolism of the Endocannabinoid Anandamide: Open Questions after 25 Years [frontiersin.org]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to 15(S)-HETE Ethanolamide: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

15(S)-hydroxyeicosatetraenoic acid ethanolamide (15(S)-HETE Ethanolamide) is an endogenous lipid mediator that belongs to the growing class of N-acylethanolamines (NAEs). It is structurally related to the endocannabinoid anandamide (N-arachidonoylethanolamine) and is formed through the oxygenation of anandamide by the enzyme 15-lipoxygenase (15-LOX). This molecule is of significant interest to the scientific community due to its interactions with the endocannabinoid system and its potential role in various physiological and pathological processes. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound, along with detailed experimental protocols for its study.

Chemical Structure and Properties

This compound is an amide formed from the C20 polyunsaturated fatty acid, 15(S)-hydroxyeicosatetraenoic acid, and ethanolamine. The presence of a hydroxyl group at the 15th carbon position and the stereochemistry of this group are critical for its biological activity.

| Property | Value | Reference |

| IUPAC Name | (5Z,8Z,11Z,13E,15S)-15-hydroxy-N-(2-hydroxyethyl)icosa-5,8,11,13-tetraenamide | |

| Synonyms | 15(S)-HAEA, 15(S)-Hydroxyeicosatetraenoic Acid Ethanolamide | |

| CAS Number | 161744-53-2 | [1][2] |

| Molecular Formula | C22H37NO3 | [1][2] |

| Molecular Weight | 363.5 g/mol | [1][2] |

| Appearance | Typically supplied as a solution in an organic solvent (e.g., ethanol) | [2] |

| Storage Conditions | Store at -20°C for long-term stability | [2] |

Solubility

| Solvent | Solubility | Reference |

| Dimethylformamide (DMF) | ~10 mg/mL | [2] |

| Dimethyl sulfoxide (DMSO) | ~10 mg/mL | [2] |

| Ethanol | ~50 mg/mL | [2] |

| Ethanol:PBS (pH 7.2) (1:2) | ~5 mg/mL | [2] |

| PBS (pH 7.2) | ~0.10 mg/mL | [2] |

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, primarily through its interaction with components of the endocannabinoid system.

Interaction with Cannabinoid Receptors

This compound is a ligand for the cannabinoid receptor 1 (CB1), albeit with a lower affinity than anandamide. It has a reported Kᵢ value of approximately 600 nM for the CB1 receptor, compared to 90 nM for anandamide.[2] Its affinity for the CB2 receptor is significantly lower. This interaction suggests that this compound can modulate cannabinoid receptor signaling, potentially acting as a partial agonist or antagonist.

Inhibition of Fatty Acid Amide Hydrolase (FAAH)

This compound is also an inhibitor of fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of anandamide.[2] By inhibiting FAAH, this compound can increase the endogenous levels of anandamide and other NAEs, thereby indirectly potentiating their effects.

Potential Signaling Pathways

The signaling pathways of this compound are still under investigation, but based on its interactions and the known pathways of its precursor, 15(S)-HETE, several potential mechanisms can be proposed.

Figure 1: Potential signaling pathways of this compound.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and biological characterization of this compound.

Enzymatic Synthesis of this compound

The synthesis of this compound is a two-step process involving the enzymatic conversion of anandamide to 15(S)-hydroperoxyeicosatetraenoyl ethanolamide (15(S)-HpETE-EA) followed by reduction to this compound.

Figure 2: Workflow for the enzymatic synthesis of this compound.

Materials:

-

Anandamide

-

Soybean Lipoxygenase (15-LOX)

-

Borate buffer (0.1 M, pH 9.0)

-

Sodium borohydride (NaBH₄) or Stannous chloride (SnCl₂)

-

Ethyl acetate

-

Hexane

-

Methanol

-

Water (HPLC grade)

-

C18 solid-phase extraction (SPE) cartridges

-

HPLC system with a C18 reverse-phase column

Procedure:

-

Enzymatic Reaction:

-

Dissolve anandamide in ethanol.

-

Add the anandamide solution to the borate buffer.

-

Initiate the reaction by adding soybean lipoxygenase.

-

Incubate the mixture at room temperature with gentle stirring for 30-60 minutes.

-

-

Reduction:

-

Stop the enzymatic reaction by adding an excess of a reducing agent (e.g., NaBH₄ or SnCl₂ in ethanol).

-

Allow the reduction to proceed for 30 minutes at room temperature.

-

-

Extraction:

-

Acidify the reaction mixture to pH 3-4 with a dilute acid (e.g., 0.1 M HCl).

-

Extract the lipids twice with an equal volume of ethyl acetate.

-

Combine the organic layers and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

-

-

Purification (HPLC):

-

Resuspend the crude product in the mobile phase.

-

Inject the sample onto a C18 reverse-phase HPLC column.

-

Elute with a gradient of methanol in water (e.g., 70-100% methanol).

-

Monitor the elution at 236 nm, the characteristic absorbance maximum for the conjugated diene system in 15-HETE.

-

Collect the fractions containing this compound.

-

Confirm the identity and purity of the final product by mass spectrometry and NMR.

-

CB1 Receptor Binding Assay (Radioligand Displacement)

This assay determines the binding affinity of this compound to the CB1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell membranes expressing the human CB1 receptor

-

[³H]-CP55,940 (radioligand)

-

This compound

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4)

-

Wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Assay Setup:

-

In a 96-well plate, add the binding buffer.

-

Add increasing concentrations of this compound (or a known CB1 ligand as a positive control).

-

Add a constant concentration of [³H]-CP55,940.

-

Initiate the binding reaction by adding the CB1 receptor-containing cell membranes.

-

-

Incubation:

-

Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of [³H]-CP55,940 against the logarithm of the concentration of this compound.

-

Determine the IC₅₀ value (the concentration of this compound that displaces 50% of the radioligand).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation.

-

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay (Fluorometric)

This assay measures the ability of this compound to inhibit the activity of FAAH using a fluorogenic substrate.

Materials:

-

Recombinant human FAAH

-

FAAH assay buffer (e.g., 125 mM Tris-HCl, 1 mM EDTA, pH 9.0)

-

Fluorogenic FAAH substrate (e.g., arachidonoyl 7-amino, 4-methylcoumarin amide - AAMCA)

-

This compound

-

A known FAAH inhibitor (e.g., URB597) as a positive control

-

96-well black, flat-bottom plate

-

Fluorescence microplate reader (Ex/Em ≈ 360/465 nm)

Procedure:

-

Assay Setup:

-

In a 96-well plate, add the FAAH assay buffer.

-

Add increasing concentrations of this compound (or the positive control).

-

Add the FAAH enzyme solution.

-

-

Pre-incubation:

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation:

-

Initiate the reaction by adding the fluorogenic FAAH substrate to all wells.

-

-

Measurement:

-

Immediately measure the increase in fluorescence over time (kinetic assay) or after a fixed incubation period (endpoint assay) at 37°C.

-

-

Data Analysis:

-

Calculate the rate of the enzymatic reaction for each concentration of the inhibitor.

-

Plot the percentage of FAAH inhibition against the logarithm of the concentration of this compound.

-

Determine the IC₅₀ value.

-

Conclusion

This compound is a fascinating bioactive lipid with the potential to modulate the endocannabinoid system through multiple mechanisms. Its ability to interact with the CB1 receptor and inhibit FAAH makes it a valuable tool for researchers studying endocannabinoid signaling and a potential lead compound for the development of new therapeutics. The experimental protocols provided in this guide offer a starting point for the synthesis, purification, and biological characterization of this intriguing molecule, paving the way for further discoveries in the field of lipid biology and pharmacology.

References

15(S)-HETE Ethanolamide mechanism of action

An in-depth technical guide on the core mechanism of action of 15(S)-HETE Ethanolamide, designed for researchers, scientists, and drug development professionals.

Introduction

N-(2-hydroxyethyl)-15(S)-hydroxy-5Z,8Z,11Z,13E-eicosatetraenamide, commonly known as this compound (15(S)-HETE-EA), is an oxygenated metabolite of the endocannabinoid N-arachidonoyl ethanolamine (Anandamide, AEA). As a hybrid molecule combining structural features of both eicosanoids and fatty acid ethanolamides, 15(S)-HETE-EA represents a key player in the crosstalk between the endocannabinoid and lipoxygenase signaling pathways.[1][2] Its formation and subsequent biological activity are of significant interest for understanding the modulation of endocannabinoid tone and its physiological consequences. This document provides a comprehensive overview of the biosynthesis, mechanism of action, and relevant experimental methodologies for studying 15(S)-HETE-EA.

Biosynthesis of this compound

The primary pathway for the endogenous production of 15(S)-HETE-EA is the enzymatic oxygenation of Anandamide by 15-lipoxygenase-1 (15-LO-1).[3][4] This enzyme catalyzes the insertion of molecular oxygen into the arachidonoyl backbone of AEA.

The biosynthesis is a two-step process:

-

Peroxidation: 15-LO-1 converts AEA into the hydroperoxy intermediate, 15(S)-hydroperoxyeicosatetraenoyl ethanolamide (15(S)-HpETE-EA).[4]

-

Reduction: The unstable hydroperoxy group of 15(S)-HpETE-EA is rapidly reduced to a more stable hydroxyl group by ubiquitous cellular peroxidases, such as glutathione peroxidases (GPXs), yielding the final product, 15(S)-HETE-EA.[4]

This metabolic transformation is significant as it represents a potential route for the termination or modulation of Anandamide signaling.[3][5]

Core Mechanism of Action

15(S)-HETE-EA exerts its biological effects through a dual mechanism: direct, albeit weak, interaction with the cannabinoid receptor 1 (CB1) and modulation of endocannabinoid levels through the inhibition of Fatty Acid Amide Hydrolase (FAAH).

Direct Receptor Interaction

15(S)-HETE-EA is a low-potency agonist of the CB1 receptor.[6] Competitive radioligand binding assays have demonstrated that it binds to the CB1 receptor but with a significantly lower affinity than its parent compound, Anandamide.[7] Functional assays confirm that it acts as an agonist, capable of inhibiting forskolin-stimulated cAMP synthesis, which is characteristic of Gi/o-coupled CB1 receptor activation.[1] However, its potency is considerably lower than that of AEA.[1] Notably, 15(S)-HETE-EA does not appear to bind to the cannabinoid receptor 2 (CB2).[6]

Indirect Modulation via Enzyme Inhibition

In addition to direct receptor interaction, 15(S)-HETE-EA also functions as an inhibitor of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of Anandamide.[7] By inhibiting FAAH, 15(S)-HETE-EA can indirectly increase the synaptic levels and prolong the action of Anandamide and other fatty acid amides, thereby potentiating endocannabinoid signaling. There is also evidence that 15(S)-HETE-EA can serve as a substrate for amidohydrolases in certain tissues, such as splenocytes, where it is hydrolyzed to 15(S)-HETE.[8] This suggests it may act as a competitive inhibitor at the FAAH active site.

Quantitative Data

The following table summarizes the known quantitative parameters for the interaction of 15(S)-HETE-EA and its parent compound, Anandamide, with key molecular targets.

| Compound | Target | Parameter | Value | Reference(s) |

| 15(S)-HETE-EA | CB1 Receptor | Ki | 600 nM | [7] |

| Anandamide (AEA) | CB1 Receptor | Ki | 90 nM | [7] |

| 15(S)-HETE-EA | FAAH | IC50 | Not Reported | - |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of 15(S)-HETE-EA. Below are protocols for its synthesis and for characterizing its interactions with its primary molecular targets.

Protocol for Enzymatic Synthesis of 15(S)-HETE-EA

This protocol is adapted from methodologies for the oxygenation of anandamide by lipoxygenases.[9]

-

Enzyme and Substrate Preparation:

-

Reconstitute purified soybean 15-lipoxygenase (or other suitable 15-LOX) in 50 mM borate buffer (pH 9.0).

-

Prepare a stock solution of Anandamide (AEA) in ethanol.

-

-

Enzymatic Reaction:

-

In a reaction vessel, add borate buffer and bring to 37°C.

-

Add the AEA stock solution to the buffer to achieve a final concentration of ~50-100 µM.

-

Initiate the reaction by adding the 15-lipoxygenase enzyme.

-

Incubate at 37°C for 20-30 minutes with gentle agitation. The reaction mixture will contain 15(S)-HpETE-EA.

-

-

Reduction Step:

-

Stop the lipoxygenase reaction by adding two volumes of ice-cold methanol.

-

Add stannous chloride (SnCl2) in methanol to reduce the hydroperoxide (15(S)-HpETE-EA) to the corresponding alcohol (15(S)-HETE-EA). Incubate for 10 minutes at room temperature.

-

-

Purification:

-

Acidify the reaction mixture to pH ~4.0 with dilute HCl.

-

Perform solid-phase extraction (SPE) using a C18 cartridge. Wash the cartridge with water and then elute the lipid products with ethyl acetate or methanol.

-

Evaporate the solvent under a stream of nitrogen.

-

-

Analysis and Quantification:

-

Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/water).

-

Analyze the product by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection at 236 nm (for the conjugated diene system in 15-HETE-EA).

-

Confirm the identity of the product using liquid chromatography-mass spectrometry (LC-MS).

-

Protocol for CB1 Receptor Competitive Binding Assay

This protocol describes a standard radioligand displacement assay to determine the binding affinity (Ki) of 15(S)-HETE-EA for the CB1 receptor.[10][11]

-

Preparation of Reagents:

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4.

-

Membrane Preparation: Use commercially available membranes from cells expressing human CB1 receptors (e.g., CHO or HEK293 cells) or prepare them from brain tissue. Homogenize tissue/cells in buffer and pellet the membranes by ultracentrifugation. Resuspend in assay buffer.

-

Radioligand: Prepare a working solution of a high-affinity CB1 antagonist, such as [3H]SR141716A, at a concentration near its Kd value.

-

Test Compound: Prepare serial dilutions of 15(S)-HETE-EA in assay buffer containing a low percentage of DMSO.

-

-

Binding Reaction:

-

Set up assay tubes for total binding (radioligand + membranes), non-specific binding (radioligand + membranes + high concentration of a non-labeled agonist like WIN 55,212-2), and competitor binding (radioligand + membranes + serial dilutions of 15(S)-HETE-EA).

-

Add 50 µL of assay buffer, 50 µL of radioligand solution, 50 µL of competitor/vehicle solution, and 50 µL of membrane preparation to each tube.

-

Incubate the mixture for 60-90 minutes at 30°C.

-

-

Separation and Counting:

-

Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

-

Wash the filters rapidly three times with ice-cold wash buffer (50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA).

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of 15(S)-HETE-EA to generate a competition curve.

-

Determine the IC50 value (concentration of competitor that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol for FAAH Inhibition Assay (Fluorometric)

This protocol is based on commercially available kits and standard methodologies for measuring FAAH activity.[12]

-

Preparation of Reagents:

-

Assay Buffer: Typically a Tris or phosphate buffer, pH ~7.4-9.0.

-

Enzyme Source: Homogenates from rat brain or liver, or recombinant FAAH. Prepare supernatant after centrifugation.

-

Substrate: A fluorogenic FAAH substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA).

-

Test Inhibitor: Prepare serial dilutions of 15(S)-HETE-EA in assay buffer/DMSO.

-

Positive Control: A known FAAH inhibitor (e.g., URB597).

-

-

Assay Procedure:

-

In a 96-well black microplate, add the enzyme source to wells designated for control, positive control, and test inhibitor.

-

Add the test inhibitor (15(S)-HETE-EA dilutions) or positive control to the appropriate wells. Add vehicle to the control wells.

-

Pre-incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

-

Measurement:

-

Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

-

Measure the fluorescence kinetically for 15-30 minutes, with readings every 1-2 minutes. Use an excitation wavelength of ~360 nm and an emission wavelength of ~465 nm for the AMC product.

-

-

Data Analysis:

-

Determine the reaction rate (V) for each well from the linear portion of the kinetic curve (fluorescence units per minute).

-

Calculate the percentage of inhibition for each concentration of 15(S)-HETE-EA relative to the vehicle control: % Inhibition = 100 * (1 - Vinhibitor / Vcontrol).

-

Plot the percentage of inhibition against the log concentration of 15(S)-HETE-EA and use non-linear regression to determine the IC50 value.

-

Conclusion and Future Directions

This compound is an endogenously produced metabolite of Anandamide that possesses a distinct, albeit complex, mechanism of action. Its biological activity is characterized by weak direct agonism at the CB1 receptor and indirect modulation of the endocannabinoid system via inhibition of FAAH. This dual-action profile suggests that 15(S)-HETE-EA may serve to fine-tune endocannabinoid signaling rather than act as a primary signaling lipid itself.

Future research should focus on several key areas:

-

Quantifying FAAH Inhibition: Determining the IC50 or Ki of 15(S)-HETE-EA for FAAH is critical to understanding the relative importance of its direct versus indirect mechanisms.

-

Exploring Other Targets: Investigating potential interactions with other receptors, such as GPR55 or ion channels, could reveal novel aspects of its function.

-

In Vivo Studies: Elucidating the physiological and pathophysiological roles of 15(S)-HETE-EA in vivo, particularly in the central nervous system and inflammatory processes, will be essential to validate its relevance as a bioactive lipid mediator.

A deeper understanding of the complete pharmacological profile of 15(S)-HETE-EA will illuminate the intricate regulatory networks that govern the endocannabinoid system.

References

- 1. Anandamide hydroxylation by brain lipoxygenase:metabolite structures and potencies at the cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Metabolism of anandamide into eoxamides by 15-lipoxygenase-1 and glutathione transferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Metabolism of anandamide into eoxamides by 15-lipoxygenase-1 and glutathione transferases. | Sigma-Aldrich [sigmaaldrich.com]

- 6. Endocannabinoid signaling pathways: beyond CB1R and CB2R - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Oxygenation of Anandamide by Lipoxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure-guided inhibitor design for human FAAH by interspecies active site conversion - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Functions of 15(S)-HETE Ethanolamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

15(S)-Hydroxyeicosatetraenoyl ethanolamide [15(S)-HETE-EA] is an oxidized metabolite of the endocannabinoid anandamide (AEA).[1] Its formation, catalyzed by 15-lipoxygenase (15-LOX), represents a key intersection between the endocannabinoid and eicosanoid signaling pathways. While research on 15(S)-HETE-EA is less extensive than for its precursor, AEA, or its corresponding free acid, 15(S)-HETE, emerging evidence indicates that this molecule possesses distinct biological activities. This technical guide provides a comprehensive overview of the current understanding of 15(S)-HETE-EA's biological functions, focusing on its synthesis, metabolism, and interactions with key molecular targets. Detailed experimental protocols and signaling pathway diagrams are included to facilitate further investigation into its physiological and pathological roles.

Introduction

The endocannabinoid system, primarily comprising the cannabinoid receptors CB1 and CB2, their endogenous ligands (endocannabinoids) like anandamide (AEA), and the enzymes for their synthesis and degradation, plays a crucial role in regulating a myriad of physiological processes. The enzymatic oxidation of endocannabinoids by lipoxygenases generates a family of oxygenated ethanolamides with potentially novel biological activities. Among these, 15(S)-HETE-EA has garnered interest due to its structural similarity to both AEA and the potent signaling lipid 15(S)-HETE. Understanding the unique biological profile of 15(S)-HETE-EA is critical for elucidating its potential as a signaling molecule and a therapeutic target.

Biosynthesis and Metabolism

15(S)-HETE-EA is synthesized from anandamide through the action of 15-lipoxygenase (15-LOX).[2] This enzyme catalyzes the insertion of molecular oxygen into AEA, forming 15(S)-hydroperoxyeicosatetraenoyl ethanolamide (15(S)-HpETE-EA), which is subsequently reduced to 15(S)-HETE-EA.[3]

The primary metabolic fate of 15(S)-HETE-EA appears to be hydrolysis by fatty acid amide hydrolase (FAAH), the same enzyme responsible for the degradation of anandamide.[3] This hydrolysis cleaves the ethanolamine headgroup, yielding 15(S)-HETE and ethanolamine.[4] This metabolic step is significant as it converts 15(S)-HETE-EA into the biologically active lipid mediator 15(S)-HETE, which has a wide range of documented effects on inflammation, cell proliferation, and angiogenesis.[4][5]

Molecular Targets and Signaling Pathways

The biological effects of 15(S)-HETE-EA are mediated through its interaction with specific molecular targets.

Cannabinoid Receptor 1 (CB1)

15(S)-HETE-EA is a weak partial agonist of the CB1 receptor.[1][3] Its binding affinity for the rat brain CB1 receptor is significantly lower than that of anandamide.[1][3] In contrast, 15(S)-HETE-EA does not exhibit binding to the human CB2 receptor expressed in CHO cells or to the rat spleen CB2 receptor.[1] The signaling cascade following CB1 receptor activation by anandamide typically involves the inhibition of adenylyl cyclase and the modulation of ion channels through Gαi/o proteins. Given its lower potency, the physiological significance of 15(S)-HETE-EA's interaction with the CB1 receptor remains to be fully elucidated.

Fatty Acid Amide Hydrolase (FAAH)

In addition to being a substrate for FAAH, 15(S)-HETE-EA has also been shown to be an inhibitor of this enzyme.[3] By inhibiting FAAH, 15(S)-HETE-EA can potentially increase the levels of other endocannabinoids, such as anandamide, thereby indirectly modulating endocannabinoid signaling. This dual role as both a substrate and an inhibitor suggests a complex regulatory function within the endocannabinoid system.

Biological Functions

Direct studies on the biological functions of 15(S)-HETE-EA are limited. However, based on its known molecular targets and its metabolic relationship to 15(S)-HETE, several potential roles can be inferred.

-

Modulation of Endocannabinoid Tone: Through its interaction with the CB1 receptor and inhibition of FAAH, 15(S)-HETE-EA may contribute to the fine-tuning of endocannabinoid signaling in various tissues.

-

Pro- and Anti-inflammatory Effects: The hydrolysis of 15(S)-HETE-EA to 15(S)-HETE is a critical consideration. 15(S)-HETE has been reported to have both pro- and anti-inflammatory properties depending on the cellular context.[6]

-

Nociception: Given the involvement of the endocannabinoid system in pain modulation, 15(S)-HETE-EA's interaction with the CB1 receptor suggests a potential role in nociception.[7]

Quantitative Data

The following table summarizes the available quantitative data for this compound.

| Parameter | Value | Species/System | Reference |

| CB1 Receptor Binding Affinity (Ki) | 600 nM | Rat Brain | [3] |

| Anandamide CB1 Receptor Binding Affinity (Ki) | 90 nM | Rat Brain | [3] |

| CB2 Receptor Binding | No significant binding | Human (CHO cells), Rat Spleen | [1] |

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol is adapted from methods for the synthesis of 15(S)-HETE.[5]

Materials:

-

Anandamide (AEA)

-

Soybean Lipoxygenase (Type I-B)

-

0.2 M Borate buffer, pH 9.0

-

Ethanol

-

Sodium borohydride (NaBH₄)

-

Solid-Phase Extraction (SPE) C18 cartridge

-

Ethyl acetate

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

Procedure:

-

Prepare a stock solution of AEA in ethanol.

-

In a reaction vessel, combine the borate buffer and the AEA solution.

-

Initiate the reaction by adding the soybean lipoxygenase solution.

-

Incubate the reaction mixture at 20°C with gentle agitation.

-

Reduce the resulting 15(S)-HpETE-EA to 15(S)-HETE-EA by adding NaBH₄.

-

Acidify the reaction mixture to pH 3.5 with 2M hydrochloric acid.

-

Extract the lipids using an SPE C18 cartridge, eluting with ethyl acetate.

-

Further purify the 15(S)-HETE-EA using RP-HPLC.

CB1 Receptor Binding Assay

This protocol is a standard radioligand binding assay.

Materials:

-

Membrane preparations from cells expressing the CB1 receptor (e.g., rat brain or CHO-CB1 cells)

-

[³H]CP55,940 (radioligand)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM EDTA, and 0.5% BSA)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Incubate the membrane preparation with varying concentrations of 15(S)-HETE-EA and a fixed concentration of [³H]CP55,940 in the assay buffer.

-

After incubation, rapidly filter the mixture through glass fiber filters to separate bound and free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the non-specific binding in the presence of a high concentration of a non-labeled CB1 agonist (e.g., WIN55,212-2).

-

Calculate the specific binding and determine the Ki value for 15(S)-HETE-EA.

FAAH Inhibition Assay

This protocol utilizes a fluorogenic substrate to measure FAAH activity.

Materials:

-

Recombinant FAAH enzyme

-

FAAH substrate (e.g., AMC-arachidonoyl amide)

-

This compound

-

Assay buffer (e.g., 125 mM Tris-HCl, pH 9.0)

-

Fluorometer

Procedure:

-

Pre-incubate the FAAH enzyme with varying concentrations of 15(S)-HETE-EA in the assay buffer.

-

Initiate the reaction by adding the FAAH substrate.

-

Monitor the increase in fluorescence over time using a fluorometer (excitation ~360 nm, emission ~460 nm).

-

Calculate the rate of reaction for each concentration of 15(S)-HETE-EA.

-

Determine the IC₅₀ value for FAAH inhibition.

Conclusion and Future Directions

15(S)-HETE-EA is an intriguing metabolite at the crossroads of endocannabinoid and eicosanoid signaling. Its ability to weakly activate the CB1 receptor and inhibit FAAH suggests a modulatory role in the endocannabinoid system. The conversion of 15(S)-HETE-EA to the potent signaling lipid 15(S)-HETE highlights a potential mechanism by which the biological effects of anandamide can be diversified.

Future research should focus on several key areas:

-

Elucidation of the complete signaling pathway of 15(S)-HETE-EA: Are there other, as-yet-unidentified receptors or molecular targets for this lipid?

-

In vivo studies: What are the physiological and pathological effects of 15(S)-HETE-EA in animal models of disease, particularly in conditions involving inflammation, pain, and cancer?

-

Pharmacokinetics and bioavailability: Understanding the in vivo stability and distribution of 15(S)-HETE-EA is crucial for assessing its potential as a therapeutic agent.

A deeper understanding of the biological functions of 15(S)-HETE-EA will undoubtedly provide valuable insights into the complex interplay between different lipid signaling pathways and may reveal new therapeutic opportunities.

References

- 1. Endocannabinoid signaling pathways: beyond CB1R and CB2R - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Regulation of δ Opioid Receptor-Mediated Signaling and Antinociception in Peripheral Sensory Neurons by Arachidonic Acid-Dependent 12/15-Lipoxygenase Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 15(S)-HETE Ethanolamide and Fatty Acid Amide Hydrolase (FAAH) Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 15(S)-hydroxyeicosatetraenoic acid ethanolamide (15(S)-HETE Ethanolamide) and its interaction with fatty acid amide hydrolase (FAAH). FAAH is a critical enzyme in the endocannabinoid system, responsible for the degradation of fatty acid amides like the endogenous cannabinoid anandamide (AEA).[1] Inhibition of FAAH is a promising therapeutic strategy for a variety of conditions, including pain, inflammation, and anxiety, as it elevates the levels of endogenous cannabinoids.[1][2] this compound, an oxygenated derivative of anandamide, has emerged as a molecule of interest due to its dual role as both a substrate and an inhibitor of FAAH, as well as its own distinct signaling properties.[3][4] This guide will delve into the quantitative aspects of this interaction, detail relevant experimental methodologies, and visualize the associated biochemical pathways.

Core Concepts

Fatty acid amide hydrolase (FAAH) is an integral membrane-bound serine hydrolase that plays a pivotal role in terminating the signaling of a range of bioactive fatty acid amides.[5] Its primary endogenous substrate is anandamide (N-arachidonoylethanolamine or AEA), which it hydrolyzes to arachidonic acid and ethanolamine.[1] By controlling the levels of AEA and other fatty acid amides, FAAH modulates the activity of the endocannabinoid system.

This compound is a metabolite of anandamide, formed through the action of 15-lipoxygenase (15-LOX).[3] It is structurally similar to anandamide, with the addition of a hydroxyl group at the 15th carbon in the (S) configuration. This structural modification significantly alters its biological activity and interaction with key enzymes and receptors.

Quantitative Data: FAAH Inhibition and Receptor Binding

In addition to its interaction with FAAH, this compound also acts as a ligand for the cannabinoid receptor 1 (CB1). Its binding affinity, however, is considerably lower than that of anandamide.

| Compound | Target | Parameter | Value (nM) |

| This compound | CB1 Receptor | Ki | 600[3] |

| Anandamide (AEA) | CB1 Receptor | Ki | 90[3] |

Table 1: Comparative Receptor Binding Affinities. This table summarizes the binding affinities (Ki) of this compound and anandamide for the CB1 receptor.

Experimental Protocols

The following section details a generalized protocol for assessing the inhibition of FAAH activity, which can be adapted for studying the effects of this compound. This protocol is based on commonly used fluorometric assay kits.

Protocol: Fluorometric FAAH Inhibition Assay

Objective: To determine the inhibitory potential and kinetics of this compound on FAAH activity.

Materials:

-

Recombinant human or rat FAAH

-

FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

-

FAAH Substrate (e.g., AMC-arachidonoyl amide)

-

This compound (dissolved in a suitable solvent like ethanol or DMSO)

-

Known FAAH inhibitor (e.g., URB597) for positive control

-

96-well, opaque, flat-bottomed microplate

-

Fluorescence microplate reader (Excitation: 340-360 nm, Emission: 450-465 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of FAAH enzyme in pre-chilled FAAH Assay Buffer. The final concentration should be determined empirically to yield a linear reaction rate.

-

Prepare a stock solution of this compound and create a serial dilution to test a range of concentrations.

-

Prepare the FAAH substrate solution according to the manufacturer's instructions.

-

-

Assay Setup (for determining IC50):

-

Test Wells: Add FAAH Assay Buffer, the desired concentration of this compound, and the diluted FAAH enzyme to each well.

-

Positive Control Wells: Add FAAH Assay Buffer, a known FAAH inhibitor, and the diluted FAAH enzyme.

-

Vehicle Control Wells: Add FAAH Assay Buffer, the solvent used for the inhibitor, and the diluted FAAH enzyme.

-

Blank Wells: Add FAAH Assay Buffer and the solvent.

-

-

Pre-incubation:

-

Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the FAAH substrate to all wells.

-

Immediately begin kinetic measurement of fluorescence at 37°C for 10-60 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (increase in fluorescence over time) for each well.

-

Determine the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

For Kinetic Analysis (e.g., Lineweaver-Burk Plot): To determine the mode of inhibition (e.g., competitive, non-competitive), the assay is performed with varying concentrations of both the substrate and this compound. The initial reaction velocities are then plotted on a double reciprocal plot (1/velocity vs. 1/[substrate]).

Signaling Pathways

The biological activity of this compound is complex, involving direct receptor interactions and modulation of endocannabinoid tone through FAAH inhibition. Its hydrolysis by FAAH to 15(S)-HETE introduces further signaling dimensions.

Direct Signaling of this compound

As a ligand for the CB1 receptor, this compound can, in principle, initiate cannabinoid signaling cascades, although its lower potency compared to anandamide suggests it may act as a partial agonist or modulator.

Signaling of the Metabolite, 15(S)-HETE

Once this compound is hydrolyzed by FAAH, its metabolite, 15(S)-HETE, can activate its own set of signaling pathways. Notably, 15(S)-HETE is an agonist for Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and the Leukotriene B4 Receptor 2 (BLT2).

-

PPARγ Activation: Activation of PPARγ by 15(S)-HETE can lead to the regulation of genes involved in lipid metabolism and inflammation.

-

BLT2 Activation: BLT2 is a G-protein coupled receptor, and its activation by 15(S)-HETE can influence inflammatory responses.

References

- 1. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Role of 15(S)-HETE Ethanolamide in the Endocannabinoid System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

15(S)-Hydroxyeicosatetraenoic acid ethanolamide (15(S)-HETE-EA) is an oxygenated metabolite of the endocannabinoid anandamide (AEA), formed via the action of 15-lipoxygenase (15-LOX). As a structural analog of AEA, 15(S)-HETE-EA has been investigated for its potential role within the endocannabinoid system. This technical guide provides a comprehensive overview of the current understanding of 15(S)-HETE-EA, focusing on its interaction with cannabinoid receptors, its effect on key metabolic enzymes, and the experimental methodologies used for its characterization. Quantitative data are summarized, and key signaling and experimental workflows are visualized to facilitate a deeper understanding of this endocannabinoid metabolite.

Introduction

The endocannabinoid system (ECS) is a complex and ubiquitous signaling system that plays a crucial role in regulating a multitude of physiological processes. The primary components of the ECS include the cannabinoid receptors (CB1 and CB2), their endogenous ligands (endocannabinoids), and the enzymes responsible for their synthesis and degradation. Anandamide (N-arachidonoylethanolamine; AEA) was the first endocannabinoid to be identified and has been extensively studied.

The metabolic pathways of endocannabinoids are of significant interest as they can lead to the formation of other bioactive lipid mediators. One such pathway is the oxygenation of AEA by lipoxygenases, which generates a family of hydroxylated derivatives. 15(S)-HETE-EA is a prominent product of this pathway, and its structural similarity to AEA has prompted investigations into its own biological activity and role within the ECS. This guide will delve into the synthesis, receptor interactions, and enzymatic modulation of 15(S)-HETE-EA.

Biosynthesis and Metabolism of 15(S)-HETE Ethanolamide

15(S)-HETE-EA is not synthesized de novo but is a product of the metabolic conversion of anandamide.

2.1. Biosynthesis via 15-Lipoxygenase

The primary route of 15(S)-HETE-EA formation is the oxygenation of anandamide by the enzyme 15-lipoxygenase (15-LOX).[1] This enzyme catalyzes the insertion of molecular oxygen into arachidonic acid and its derivatives, including AEA. The reaction proceeds through a hydroperoxy intermediate, 15(S)-hydroperoxyeicosatetraenoic acid ethanolamide (15(S)-HpETE-EA), which is then rapidly reduced to the more stable 15(S)-HETE-EA.

2.2. Metabolism by Fatty Acid Amide Hydrolase (FAAH)

15(S)-HETE-EA is a substrate for and an inhibitor of fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of anandamide.[2] FAAH hydrolyzes the amide bond of 15(S)-HETE-EA, yielding 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) and ethanolamine. The inhibitory action of 15(S)-HETE-EA on FAAH suggests a potential feedback mechanism where the metabolite can influence the levels of its precursor, anandamide.

Interaction with the Endocannabinoid System

The biological effects of 15(S)-HETE-EA are primarily mediated through its interaction with components of the endocannabinoid system.

3.1. Cannabinoid Receptor Binding

15(S)-HETE-EA exhibits a differential binding affinity for the two major cannabinoid receptors.

-

CB1 Receptor: 15(S)-HETE-EA binds to the CB1 receptor, but with significantly lower affinity than anandamide.[2]

-

CB2 Receptor: Current evidence suggests that 15(S)-HETE-EA does not bind to the CB2 receptor.[3]

3.2. Functional Activity

Despite its ability to bind to the CB1 receptor, 15(S)-HETE-EA does not appear to act as a functional agonist in the same manner as anandamide. Studies have shown that, unlike other anandamide metabolites such as 12-hydroxyanandamide, 15(S)-HETE-EA does not inhibit forskolin-stimulated cyclic AMP (cAMP) synthesis.[3] This indicates a lack of agonistic activity at the CB1 receptor in this particular signaling pathway.

3.3. Inhibition of Fatty Acid Amide Hydrolase (FAAH)

15(S)-HETE-EA has been identified as an inhibitor of FAAH.[2] By inhibiting this key enzyme, 15(S)-HETE-EA can indirectly modulate the endocannabinoid system by increasing the local concentrations of anandamide and other fatty acid amides that are substrates for FAAH. A specific IC50 value for this inhibition is not consistently reported in the reviewed literature.

Data Presentation

The following tables summarize the quantitative data available for this compound's interaction with the endocannabinoid system.

Table 1: Cannabinoid Receptor Binding Affinity

| Compound | Receptor | Ki (nM) |

| This compound | CB1 | 600[2] |

| Anandamide (for comparison) | CB1 | 90[2] |

| This compound | CB2 | No binding reported[3] |

Table 2: Enzyme Inhibition

| Compound | Enzyme | Activity | IC50 |

| This compound | FAAH | Inhibitor[2] | Not consistently reported |

Experimental Protocols

The characterization of 15(S)-HETE-EA's role in the endocannabinoid system relies on a variety of in vitro assays. The following are detailed methodologies for key experiments.

5.1. Cannabinoid Receptor Binding Assay (Competitive Radioligand Binding)

This protocol is a standard method to determine the binding affinity of a test compound to cannabinoid receptors.

-

Objective: To determine the inhibitory constant (Ki) of 15(S)-HETE-EA for the CB1 receptor.

-

Materials:

-

Membrane preparations from cells expressing the human CB1 receptor.

-

Radioligand: [3H]CP-55,940 (a high-affinity cannabinoid receptor agonist).

-

Non-specific binding control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN-55,212-2).

-

Test compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.1% BSA, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

-

-

Procedure:

-

Prepare serial dilutions of 15(S)-HETE-EA in assay buffer.

-

In a 96-well plate, add the following to triplicate wells:

-

Total Binding: Assay buffer, [3H]CP-55,940 (at a concentration close to its Kd), and membrane preparation.

-

Non-specific Binding: Non-specific binding control, [3H]CP-55,940, and membrane preparation.

-

Competitive Binding: Serial dilutions of 15(S)-HETE-EA, [3H]CP-55,940, and membrane preparation.

-

-

Incubate the plate at 30°C for 60-90 minutes.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the 15(S)-HETE-EA concentration.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

5.2. Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay (Fluorometric)

This assay measures the ability of a test compound to inhibit the enzymatic activity of FAAH.

-

Objective: To determine the IC50 of 15(S)-HETE-EA for FAAH.

-

Materials:

-

Recombinant human or rat FAAH enzyme.

-

FAAH substrate: A fluorogenic substrate such as arachidonoyl-7-amino-4-methylcoumarin (AAMC).

-

Test compound: this compound.

-

Assay Buffer: 125 mM Tris-HCl, 1 mM EDTA, pH 9.0.

-

96-well black microplates.

-

Fluorescence plate reader.

-

-

Procedure:

-

Prepare serial dilutions of 15(S)-HETE-EA in assay buffer.

-

In a 96-well plate, add the following to triplicate wells:

-

Control (100% Activity): Assay buffer, FAAH enzyme, and vehicle (solvent for the test compound).

-

Inhibitor Wells: Serial dilutions of 15(S)-HETE-EA and FAAH enzyme.

-

Blank (No Enzyme): Assay buffer and vehicle.

-

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate the reaction by adding the FAAH substrate to all wells.

-

Measure the fluorescence kinetically or at a fixed time point (e.g., 30 minutes) at an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.

-

-

Data Analysis:

-

Subtract the blank fluorescence from all readings.

-

Calculate the percentage of inhibition for each concentration of 15(S)-HETE-EA relative to the control.

-

Plot the percentage of inhibition against the logarithm of the 15(S)-HETE-EA concentration.

-

Determine the IC50 value from the resulting dose-response curve using non-linear regression.

-

Visualization of Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key processes related to this compound.

Conclusion

This compound represents an important example of how the metabolism of endocannabinoids can generate novel lipid mediators with distinct biological profiles. While it is a direct metabolite of anandamide, its interaction with the endocannabinoid system is markedly different. Its lower affinity for the CB1 receptor and lack of functional agonism in cAMP assays suggest that it does not simply mimic the actions of anandamide. However, its ability to inhibit FAAH indicates a more complex regulatory role, potentially influencing the tone of the endocannabinoid system by modulating the levels of anandamide and other fatty acid amides.

Further research is warranted to fully elucidate the physiological and pathological significance of 15(S)-HETE-EA. Investigating its effects on other signaling pathways and in various in vivo models will be crucial to understanding its complete biological function. The experimental protocols and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to further explore the intriguing role of this oxygenated endocannabinoid metabolite.

References

A Technical Guide to 15(S)-HETE Ethanolamide: An Emerging Modulator in Neuroinflammation

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation is a critical underlying component of numerous neurodegenerative diseases and acute central nervous system (CNS) injuries.[1] The endocannabinoid system, a complex lipid signaling network, has emerged as a key regulator of these inflammatory processes.[1][2] While anandamide (AEA) and 2-arachidonoylglycerol (2-AG) are the most studied endocannabinoids, their oxygenated metabolites are gaining attention as bioactive molecules in their own right. This technical guide provides an in-depth examination of 15(S)-hydroxyeicosatetraenoic acid ethanolamide (15(S)-HETE-EA), an anandamide metabolite produced by the 15-lipoxygenase (15-LOX) enzyme. We will explore its biosynthesis, metabolism, and multifaceted role in neuroinflammation, focusing on its mechanisms of action, including the inhibition of fatty acid amide hydrolase (FAAH) and interactions with cannabinoid receptors. This document synthesizes current knowledge, presents quantitative data, outlines key experimental protocols, and provides visual diagrams of its signaling pathways to facilitate further research and drug development efforts targeting neuroinflammatory pathways.

Introduction to 15(S)-HETE Ethanolamide

This compound, also known as 15(S)-hydroxyeicosatetraenoyl-ethanolamide (15(S)-HAEA), is an endogenous N-acylethanolamine derived from the oxygenation of the endocannabinoid anandamide (AEA).[3][4] While AEA's role in modulating synaptic transmission and inflammation via cannabinoid receptors (CB1 and CB2) is well-established, the biological significance of its metabolites is an active area of investigation.[2] 15(S)-HETE-EA represents a key intersection between the endocannabinoid and eicosanoid pathways, suggesting a unique and complex role in cellular signaling, particularly within the CNS. Its ability to interact with core components of the endocannabinoid system, including receptors and metabolic enzymes, positions it as a potential endogenous modulator of neuroinflammatory responses.

Biosynthesis and Metabolic Fate

The generation and degradation of 15(S)-HETE-EA are intrinsically linked to the metabolic pathways of its parent compound, anandamide.

2.1 Biosynthesis: The primary pathway for 15(S)-HETE-EA synthesis involves the direct enzymatic oxygenation of anandamide. The 15-lipoxygenase (15-LOX) enzyme introduces a hydroxyl group at the 15th carbon of anandamide's arachidonoyl chain, converting it to 15(S)-HETE-EA.[3][4]

2.2 Metabolism and Degradation: 15(S)-HETE-EA can be metabolized through several routes:

-

Hydrolysis by FAAH: Like anandamide, 15(S)-HETE-EA is a substrate for fatty acid amide hydrolase (FAAH), which cleaves the amide bond to yield 15(S)-HETE and ethanolamine.[5] This hydrolysis has been demonstrated in splenocytes.[5]

-

Further Oxidation: The metabolite 15(S)-HETE can be further oxidized by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to form 15-oxo-eicosatetraenoic acid (15-oxo-ETE), another bioactive lipid with known anti-inflammatory properties.[6][7]

References

- 1. mdpi.com [mdpi.com]

- 2. Endocannabinoid metabolism in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Oxidation of the Endogenous Cannabinoid Arachidonoyl Ethanolamide by the Cytochrome P450 Monooxygenases: Physiological and Pharmacological Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 15-oxoeicosatetraenoic acid is a 15-hydroxyprostaglandin dehydrogenase-derived electrophilic mediator of inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 15-oxo-Eicosatetraenoic Acid, a Metabolite of Macrophage 15-Hydroxyprostaglandin Dehydrogenase That Inhibits Endothelial Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

The Immunomodulatory Landscape of 15(S)-HETE Ethanolamide: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the current understanding of 15(S)-hydroxyeicosatetraenoic acid (HETE) ethanolamide and its effects on immune cell function. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data on its metabolism, signaling pathways, and impact on key immune cells. While direct research on 15(S)-HETE ethanolamide is emerging, its primary mechanism of action is understood to be mediated through its hydrolysis product, 15(S)-HETE, and its potential role as a fatty acid amide hydrolase (FAAH) inhibitor.

Introduction: An Overview of this compound

This compound is an endogenous ethanolamide of 15(S)-HETE, a significant metabolite of arachidonic acid produced via the 15-lipoxygenase (15-LO) pathway. Its biological activities are intrinsically linked to its metabolic fate within the cell. The primary pathways governing its function are:

-

Hydrolysis to 15(S)-HETE: this compound is readily hydrolyzed by fatty acid amide hydrolase (FAAH) and other cellular amidases to yield 15(S)-HETE and ethanolamine.[1] A significant portion of the immunomodulatory effects attributed to the ethanolamide are likely a direct result of the biological activities of 15(S)-HETE.

-

FAAH Inhibition: As an analog of anandamide, this compound can act as an inhibitor of FAAH.[2] By inhibiting this key enzyme in the endocannabinoid system, it can potentiate the signaling of other endocannabinoids like anandamide, which are known to have immunomodulatory properties.

Effects on Immune Cell Function

The immunomodulatory effects of this compound are primarily inferred from studies on its active metabolite, 15(S)-HETE. The following sections detail these effects on various immune cell populations.

Neutrophils

15(S)-HETE has a pronounced inhibitory effect on neutrophil activation and recruitment. This is a critical aspect of its anti-inflammatory profile.

Quantitative Data on Neutrophil Function:

| Immune Cell Function | Chemoattractant | 15(S)-HETE Concentration | Observed Effect | Reference |

| Chemotaxis | Leukotriene B4 (LTB4) | 10⁻⁴ M | 68% maximum inhibition | [3] |

| Chemotaxis | Leukotriene B4 (LTB4) | 10 µM | Significant inhibition | [3] |

| Chemotaxis | Platelet-Activating Factor (PAF) | Not specified | Dramatically inhibited | [3][4] |

| LTB4 Production | A-23187 | Not specified | Significant inhibition | [5] |

| LTB4 Production | fMLP | Not specified | Significant inhibition | [5] |

Macrophages

Macrophages are key players in both the initiation and resolution of inflammation. 15(S)-HETE can modulate macrophage phenotype and function. Human macrophages, particularly those polarized to an M2 phenotype by IL-4, are significant producers of 15(S)-HETE.[6] While detailed quantitative data on cytokine modulation by this compound is limited, 15(S)-HETE is known to influence macrophage signaling pathways.[6]

Lymphocytes

The effects of 15(S)-HETE on lymphocyte function suggest a role in adaptive immunity regulation. Specific binding sites for 15-HETE have been identified on lymphocytes.[7] In-vivo studies in mice have shown that administration of 15-HETE can induce the generation of suppressor cells, leading to a weaker response of splenocytes to stimulation.[8] Furthermore, the precursor 15-hydroperoxyeicosatetraenoic acid (15-HPETE) has been shown to induce functional and phenotypic suppressor T cells from human peripheral blood.[9]

Signaling Pathways

The signaling mechanisms of this compound and its metabolite are complex and involve multiple pathways.

-

PPARγ Activation: 15(S)-HETE is a known agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ).[6] This nuclear receptor is a key regulator of inflammation and metabolism.

-

Inhibition of the 5-Lipoxygenase Pathway: 15(S)-HETE can inhibit the production of pro-inflammatory leukotrienes, such as LTB4, by inhibiting the 5-lipoxygenase (5-LO) pathway.[5]

-

PAF Receptor Signaling Attenuation: 15(S)-HETE can be incorporated into neutrophil phospholipids, leading to a reduction in the affinity of the platelet-activating factor (PAF) receptor for its ligand and impaired PAF-triggered IP3 generation.[4]

-

FAAH Inhibition and Endocannabinoid Tone: By inhibiting FAAH, this compound can increase the levels of anandamide and other endocannabinoids. Anandamide is known to signal through cannabinoid receptors (CB1 and CB2) and has demonstrated effects on T cell activation and migration.[10]

Diagram of Postulated Signaling Pathways for 15(S)-HETE and its Ethanolamide:

Caption: Postulated signaling pathways of this compound and its metabolite.

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of this compound and its effects.

Neutrophil Chemotaxis Assay

This protocol is adapted from studies on 15(S)-HETE and can be applied to this compound.

Objective: To quantify the inhibitory effect of this compound on neutrophil migration towards a chemoattractant.

Materials:

-

Human peripheral blood neutrophils isolated by density gradient centrifugation.

-

This compound (and/or 15(S)-HETE as a positive control).

-

Chemoattractant (e.g., Leukotriene B4 or fMLP).

-

Boyden chambers or similar multi-well migration plates with polycarbonate filters (e.g., 3-5 µm pore size).

-

Assay buffer (e.g., HBSS with 0.1% BSA).

-

Cell viability stain (e.g., Trypan Blue).

-

Microplate reader.

Procedure:

-

Neutrophil Isolation: Isolate neutrophils from fresh human blood using a standard method like Ficoll-Paque density gradient centrifugation followed by dextran sedimentation and hypotonic lysis of red blood cells.

-

Cell Preparation: Resuspend purified neutrophils in assay buffer at a concentration of 1-2 x 10⁶ cells/mL. Check for viability using Trypan Blue.

-

Pre-incubation: Incubate the neutrophil suspension with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (e.g., ethanol) for 30-60 minutes at 37°C.

-

Assay Setup:

-

Add the chemoattractant solution to the lower wells of the migration plate.

-

Place the filter membrane over the lower wells.

-

Add the pre-incubated neutrophil suspension to the upper chamber of the inserts.

-

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 60-90 minutes.

-

Quantification:

-

After incubation, remove the inserts.

-

Quantify the number of migrated cells in the lower chamber. This can be done by lysing the cells and measuring the activity of a cellular enzyme like myeloperoxidase or by pre-labeling the cells with a fluorescent dye (e.g., Calcein-AM) and measuring fluorescence in the lower chamber.

-

-

Data Analysis: Calculate the percentage of inhibition of migration for each concentration of this compound compared to the vehicle control.

Experimental Workflow for Neutrophil Chemotaxis Assay:

Caption: Workflow for assessing the effect of this compound on neutrophil chemotaxis.

FAAH Inhibition Assay in Immune Cells

Objective: To determine the inhibitory potential of this compound on FAAH activity in immune cells (e.g., lymphocytes, macrophages).

Materials:

-

Isolated immune cells (e.g., human PBMCs or a specific cell line).

-

This compound.

-

A known FAAH inhibitor as a positive control (e.g., URB597).

-

Radiolabeled anandamide ([³H]AEA or [¹⁴C]AEA) or a fluorescent FAAH substrate.

-

Cell lysis buffer.

-

Scintillation counter or fluorescence plate reader.

-

Protein quantification assay (e.g., BCA assay).

Procedure:

-

Cell Culture and Treatment: Culture the immune cells to a sufficient density. Treat the cells with various concentrations of this compound or vehicle control for a defined period.

-

Cell Lysis: Harvest and lyse the cells to prepare a cell lysate containing the FAAH enzyme.

-

Protein Quantification: Determine the total protein concentration of the cell lysates.

-

Enzyme Reaction:

-

In a reaction tube, combine the cell lysate (normalized for protein content), assay buffer, and the radiolabeled or fluorescent FAAH substrate.

-

For inhibitor testing, pre-incubate the lysate with this compound or the positive control before adding the substrate.

-

-

Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 15-30 minutes).

-

Reaction Termination and Product Separation: Stop the reaction (e.g., by adding an organic solvent). Separate the product (radiolabeled or fluorescent ethanolamine) from the unreacted substrate using a method like liquid-liquid extraction or chromatography.

-

Quantification: Measure the amount of product formed using a scintillation counter or a fluorescence plate reader.

-

Data Analysis: Calculate the FAAH activity (e.g., in pmol/min/mg protein). Determine the IC₅₀ value for this compound by plotting the percentage of FAAH inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Directions

This compound is an intriguing bioactive lipid with the potential to modulate immune responses primarily through its hydrolysis to 15(S)-HETE and its inhibitory action on FAAH. The available data strongly suggest an anti-inflammatory and immunoregulatory role, particularly in dampening neutrophil-mediated inflammation.

Future research should focus on:

-

Direct effects of this compound: Differentiating the direct actions of the ethanolamide from those of its metabolite, 15(S)-HETE.

-

Receptor identification: Investigating potential specific receptors for this compound.

-

In vivo studies: Elucidating the physiological and pathological roles of this compound in animal models of inflammatory diseases.

-

Broadening the scope: Investigating its effects on a wider range of immune cells, including different T cell subsets, B cells, and dendritic cells.

This technical guide provides a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this compound in inflammatory and immune-related disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. caymanchem.com [caymanchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 15-Hydroxyeicosatetraenoic acid inhibits neutrophil migration across cytokine-activated endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Regulation and Functions of 15-Lipoxygenases in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Specific binding of 15 HETE to lymphocytes. Effects on the fluidity of plasmatic membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Immunosuppression induced in vivo by 15 hydroxyeicosatetraenoic acid (15 HETE) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Induction of suppressor cells from peripheral blood T cells by 15-hydroperoxyeicosatetraenoic acid (15-HPETE) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The endocannabinoid anandamide prevents TH17 programming of activated T lymphocytes while preserving TH1 responses - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 15(S)-HETE Ethanolamide and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Abstract

15(S)-hydroxyeicosatetraenoic acid ethanolamide (15(S)-HETE-EA) is an endogenous lipid mediator, belonging to the family of N-acylethanolamines (NAEs). As a metabolite of the endocannabinoid anandamide (AEA), it represents a key molecule at the intersection of the endocannabinoid and eicosanoid signaling pathways. This technical guide provides a comprehensive overview of the core knowledge surrounding 15(S)-HETE-EA and its principal metabolites. It details its biosynthesis, metabolic pathways, and interactions with key biological targets. Furthermore, this guide includes a compilation of quantitative data, detailed experimental protocols, and visual representations of its signaling cascades to serve as a valuable resource for researchers in the fields of pharmacology, biochemistry, and drug development.

Introduction

15(S)-HETE Ethanolamide is a conjugated lipid formed by the covalent linkage of 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) to ethanolamine.[1] It is structurally an analog of the endocannabinoid anandamide and is produced through the oxygenation of anandamide by the enzyme 15-lipoxygenase (15-LOX).[1][2] This molecule exhibits a distinct pharmacological profile, interacting with cannabinoid receptors and the key hydrolytic enzyme of the endocannabinoid system, fatty acid amide hydrolase (FAAH).[1][2] Its biological activities and the actions of its metabolites position 15(S)-HETE-EA as a molecule of interest in various physiological and pathophysiological processes.

Chemical and Physical Properties

This compound is an amphipathic molecule with the following properties:

| Property | Value | Reference |

| Chemical Name | N-(2-hydroxyethyl)-15S-hydroxy-5Z,8Z,11Z,13E-eicosatetraenamide | [1] |

| Synonyms | 15(S)-HAEA, 15(S)-Hydroxyeicosatetraenoic Acid Ethanolamide | [1] |

| Molecular Formula | C22H37NO3 | [1] |

| Molecular Weight | 363.5 g/mol | [1] |

| CAS Number | 161744-53-2 | [1] |

Biosynthesis and Metabolism

The metabolic pathway of this compound is intrinsically linked to the endocannabinoid system.

Biosynthesis of this compound

This compound is not synthesized de novo but is rather a metabolic product of anandamide. The primary enzyme responsible for this conversion is 15-lipoxygenase (15-LOX), which introduces a hydroxyl group at the 15th carbon of the arachidonoyl chain of anandamide.[2]

Metabolism of this compound

Once formed, this compound can undergo further metabolism through two primary routes:

-

Hydrolysis by Fatty Acid Amide Hydrolase (FAAH): this compound is a substrate for FAAH, the principal enzyme responsible for the degradation of anandamide.[1][3] FAAH catalyzes the hydrolysis of the amide bond, releasing 15(S)-HETE and ethanolamine.[3]

-

Oxidation of the 15(S)-hydroxyl group: The 15(S)-hydroxyl group can be oxidized, though this pathway is less directly documented for the ethanolamide form compared to its precursor, 15(S)-HETE.

The primary metabolite, 15(S)-HETE, is a bioactive eicosanoid that can be further metabolized:

-

Oxidation to 15-oxo-ETE: 15(S)-HETE is a substrate for 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which oxidizes the hydroxyl group to a ketone, forming 15-oxo-eicosatetraenoic acid (15-oxo-ETE).[4]

Biological Activity and Signaling Pathways

This compound and its metabolites exert their biological effects through various mechanisms, including receptor binding and enzyme inhibition.

Interaction with Cannabinoid Receptors

This compound is a ligand for the cannabinoid receptor 1 (CB1). However, it is a less potent agonist compared to anandamide.[1]

| Compound | Receptor | Affinity (Ki) | Reference |

| This compound | CB1 | 600 nM | [1] |

| Anandamide | CB1 | 90 nM | [1] |

Inhibition of Fatty Acid Amide Hydrolase (FAAH)

In addition to being a substrate, this compound also acts as an inhibitor of FAAH.[1] This dual interaction suggests a complex regulatory role in the endocannabinoid system, where it can both be degraded by and inhibit the enzyme responsible for the breakdown of other NAEs.

Signaling Pathways of Metabolites

The primary metabolite, 15(S)-HETE, is known to activate peroxisome proliferator-activated receptors (PPARs), particularly PPARγ and PPARβ/δ.[5][6][7] Activation of these nuclear receptors can modulate the transcription of genes involved in inflammation and metabolism.[6]

Experimental Protocols

Synthesis of 15(S)-HETE from Arachidonic Acid using Lipoxygenase

This protocol describes the enzymatic synthesis of the precursor 15(S)-HETE. The subsequent amidation with ethanolamine would be required to produce this compound.

Materials:

-

Arachidonic Acid

-

Soybean Lipoxygenase

-

Borate buffer (pH 9.0)

-

Sodium borohydride (NaBH4)

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

Dissolve arachidonic acid in ethanol.

-

Add the arachidonic acid solution to a pre-warmed (room temperature) borate buffer (pH 9.0) containing soybean lipoxygenase.

-

Incubate the reaction mixture with gentle stirring for 20-30 minutes.

-

Stop the reaction by adding an excess of sodium borohydride (NaBH4) to reduce the hydroperoxy intermediate to the corresponding alcohol.

-

Acidify the reaction mixture to pH 3-4 with a dilute acid (e.g., HCl).

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 15(S)-HETE.[8]

Quantification of 15(S)-HETE and its Metabolite 15-oxo-ETE using LC-MS/MS

This protocol provides a general framework for the analysis of 15(S)-HETE and its oxidized metabolite. This method can be adapted for this compound with appropriate optimization of MS parameters and the use of a suitable internal standard.

Sample Preparation (Solid-Phase Extraction - SPE):

-

To 200 µL of biological sample (e.g., plasma, cell culture media), add an appropriate internal standard (e.g., 15(S)-HETE-d8).

-

Condition an Oasis® HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 10% methanol.

-

Elute the analytes with 1 mL of methanol.

-

Dry the eluate under a gentle stream of nitrogen.

-

Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.[9]

Liquid Chromatography (LC) Conditions:

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase A: 0.1% acetic acid in water.

-

Mobile Phase B: 0.1% acetic acid in acetonitrile:methanol (90:10 v/v).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

A gradient elution is typically used to separate the analytes.[9]

Tandem Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

15(S)-HETE: Precursor ion (m/z) 319.2 -> Product ion (m/z) 219.2

-

15-oxo-ETE: Precursor ion (m/z) 317.2 -> Product ion (m/z) 177.1

-

Internal Standard (15(S)-HETE-d8): Precursor ion (m/z) 327.2 -> Product ion (m/z) 226.2

-

Conclusion